molecular formula C4H10Br2Se B127919 [Dibromo(ethyl)-lambda4-selanyl]ethane CAS No. 17697-07-3

[Dibromo(ethyl)-lambda4-selanyl]ethane

Cat. No. B127919
CAS RN: 17697-07-3
M. Wt: 296.9 g/mol
InChI Key: HEVPIAHDGCXQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Dibromo(ethyl)-lambda4-selanyl]ethane, also known as DBES, is a synthetic organic compound that is used in a variety of scientific research applications. It is composed of two bromoethyl groups and a selenyl group, and is a colorless, oily liquid with a faint, sulfurous odor. DBES is used in a variety of laboratory experiments and research applications, due to its unique properties and structure.

Safety And Hazards

The safety data sheet for 1,2-Dibromoethane indicates that it is a hazardous chemical. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as a carcinogen. It is toxic if swallowed or in contact with skin . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[dibromo(ethyl)-λ4-selanyl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVPIAHDGCXQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Se](CC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Dibromo(ethyl)-lambda4-selanyl]ethane

Q & A

Q1: How does Diethylselenium Dibromide contribute to the reduction of tertiary amides and nitriles when combined with Sodium Borohydride?

A1: The research paper [] suggests that Diethylselenium Dibromide doesn't act as a direct reducing agent. Instead, it reacts with Sodium Borohydride in Tetrahydrofuran (THF) to generate borane in situ. This borane species is proposed to be the active reducing agent for the conversion of tertiary amides and nitriles to their corresponding amines. The exact mechanism of borane generation and its subsequent interaction with the substrates requires further investigation.

Q2: What is the significance of the observed selectivity towards tertiary amides and nitriles in this reduction reaction?

A2: The research highlights a key advantage of this reaction system: its selectivity. The combination of Sodium Borohydride and Diethylselenium Dibromide specifically reduces tertiary amides and nitriles []. This is significant because it allows for the targeted reduction of these functional groups in the presence of other reducible groups, offering a valuable tool for complex molecule synthesis.

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